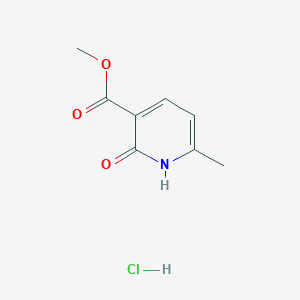
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride” is a chemical compound. It is related to 2-Hydroxy-6-methylpyridine, which reacts with carboxylic acids RCOOH to give an equilibrium mixture of products .
Molecular Structure Analysis
The InChI code for Methyl 2-hydroxy-6-methylpyridine-3-carboxylate is 1S/C8H9NO3/c1-5-3-4-6 (7 (10)9-5)8 (11)12-2/h3-4H,1-2H3, (H,9,10) and the InChI key is QCXBGGVIGMAIJF-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The field of organic synthesis has explored the use of derivatives related to Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride for various purposes. One such application involves the improved synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, which is a new synthetic antioxidant. This process highlights the preparation of its base through the acylation of 2-methylfuran, resulting in a notable yield improvement. The conditions for obtaining the product in good yield have been meticulously established, showcasing the compound's potential in synthesizing antioxidants and its relevance in scientific research related to organic chemistry and antioxidant development (Yao Xing-sheng, 2007).
Coordination Chemistry and Metal-Organic Frameworks
The coordination chemistry of pyridone derivatives, including structures similar to this compound, has been extensively studied from 1968 to 1993. These derivatives, particularly those substituted at the 6-position of the ring, have found significant usage as 1,3-bridging ligands akin to carboxylates. This has led to the synthesis of numerous dimeric complexes with various metals, demonstrating the versatile application of these compounds in creating complex coordination compounds and metal-organic frameworks. This research has implications for the development of new materials with potential applications in catalysis, molecular recognition, and as sensors (Jeremy M. Rawson & Richard E. P. Winpenny, 1995).
Enhancement of Material Properties
The introduction of hydrophobic groups, such as methyl groups, to carboxylate-based bridging metal-organic frameworks (MOFs) has shown to significantly enhance the water resistance of these structures. By strategically placing methyl groups adjacent to coordinating nitrogen atoms of the bipyridine pillar linker, the water stability of these frameworks can be greatly improved. This research provides valuable insights into the design of more durable and stable MOFs, which are critical for their application in areas such as gas storage, separation technologies, and catalysis (Deyun Ma, Yingwei Li, Zhong Li, 2011).
Propiedades
IUPAC Name |
methyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-3-4-6(7(10)9-5)8(11)12-2;/h3-4H,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUIRXYYXJDYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

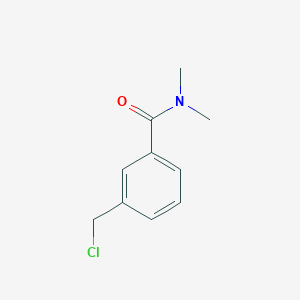
![2-ethyl-5-((3-methylbenzyl)thio)-6-phenethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2885506.png)
![2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone](/img/structure/B2885507.png)

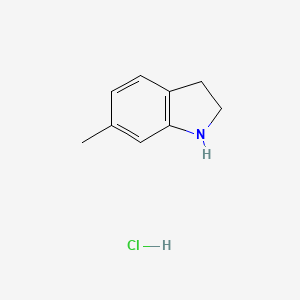

![N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)-9H-xanthene-9-carboxamide](/img/structure/B2885517.png)
![1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine](/img/structure/B2885519.png)
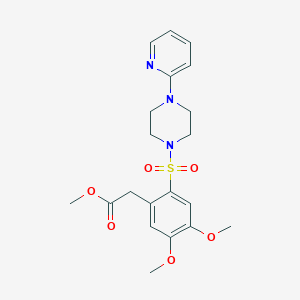
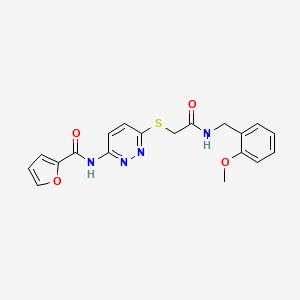

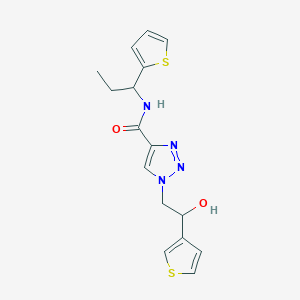
![2-Chloro-1-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]ethanone](/img/structure/B2885525.png)
